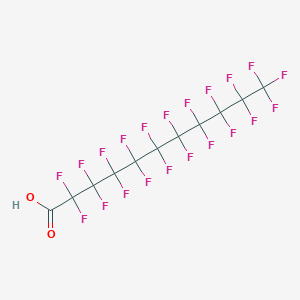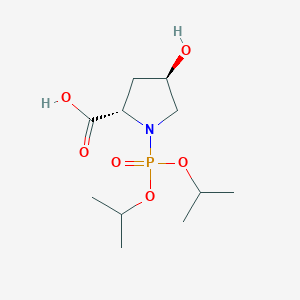
Ácido perfluoroundecanóico
Descripción general
Descripción
Perfluoroundecanoic acid (PFUnA) is a synthetic, fluorinated carboxylic acid, which is used in a variety of industrial and commercial applications. PFUnA has been used in the production of surfactants, lubricants, and other materials, as well as in a range of medical and pharmaceutical applications. PFUnA has been found to have a wide range of biochemical and physiological effects, and a number of potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
Remediación ambiental
Ácido perfluoroundecanóico: es un contaminante orgánico persistente con fuertes enlaces carbono-flúor. Se encuentra a menudo en el medio ambiente debido a su amplio uso en aplicaciones industriales. Una de las áreas clave de investigación es el desarrollo de métodos para eliminar el PFUnA de los sitios contaminados. Técnicas como la adsorción y la oxidación electroquímica se han explorado, donde materiales como los compuestos de intercalación de grafito (GIC) se utilizan para adsorber y degradar el PFUnA a través de procesos electroquímicos .
Aplicaciones industriales
El PFUnA se ha utilizado en varios procesos industriales debido a su resistencia al calor, el agua y el aceite. Se emplea en la producción de utensilios de cocina antiadherentes, ropa repelente al agua, telas resistentes a las manchas y ciertas espumas contra incendios. La investigación sobre alternativas más seguras y estrategias de mitigación para el impacto ambiental del PFUnA está en curso, especialmente en industrias donde se utiliza ampliamente .
Química analítica
En química analítica, el PFUnA puede servir como un estándar de referencia para cuantificar la presencia de sustancias perfluoroalquílicas en muestras de agua. Las técnicas de cromatografía líquida de alta resolución se utilizan a menudo para este propósito, destacando la importancia del PFUnA en el monitoreo ambiental y la evaluación de la contaminación .
Estudios de impacto en la salud
La investigación sobre el PFUnA también incluye el estudio de sus efectos sobre la salud. Por ejemplo, la exposición al PFUnA se ha relacionado con cambios en el peso corporal y testicular, los niveles hormonales y los marcadores de estrés oxidativo en modelos animales. Estos estudios son cruciales para comprender los riesgos potenciales de la exposición al PFUnA para los humanos y la vida silvestre .
Ciencia de los materiales
Las propiedades únicas del PFUnA lo convierten en un tema de interés en la ciencia de los materiales. Se utiliza en recubrimientos para envases de alimentos, muebles, tapicería y alfombras para proporcionar cualidades a prueba de manchas y grasa. La investigación está dirigida a mejorar estas aplicaciones y reducir los impactos ambientales y de salud .
Fitoremediación
La capacidad de las plantas para acumular y estabilizar el PFUnA es otra área de investigación. Ciertas plantas acuáticas han mostrado potencial para su uso en fitoremediación, un proceso donde las plantas se utilizan para contener, secuestrar o degradar contaminantes. Los estudios se centran en comprender qué especies de plantas pueden acumular eficazmente el PFUnA y cómo se pueden utilizar en los esfuerzos de limpieza ambiental .
Mecanismo De Acción
Target of Action
Perfluoroundecanoic acid (PFUnA) is a perfluoroalkyl substance (PFAS) that primarily targets the liver . It also interacts with various biological molecules responsible for protein binding and transmembrane transport .
Mode of Action
PFUnA inhibits peroxisomal β-oxidation, a crucial metabolic process for energy production from fatty acids, and is associated with DNA damage . It also induces oxidative stress and DNA damage . PFUnA exhibits genotoxicity and reproductive toxicity in Swiss mice .
Biochemical Pathways
PFUnA affects several biochemical pathways. It has been linked to the metabolism of lipids and lipoproteins, fatty acid, triacylglycerol, and ketone body metabolism . It also influences the PPAR signaling pathway, which plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Pharmacokinetics
PFUnA is highly persistent and bioaccumulative . It has a long half-life of more than 3 years . PFUnA is well absorbed following oral exposure irrespective of species and sex . There is a significant species difference in the half-life between experimental animals and humans .
Result of Action
PFUnA can cause serious health effects, including cancer, endocrine disruption, accelerated puberty, liver and immune system damage, and thyroid changes . It also decreases body and testicular weights and serum testosterone levels, and increases serum levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in male mice .
Action Environment
PFUnA is a breakdown product of stain- and grease-proof coatings on food packaging, couches, carpets . It is used in a variety of applications, including in stain- and grease-proof coatings on food packages, furniture, upholstery, and carpet . It persists in the environment due to its long carbon chain . Environmental factors such as the presence of these materials can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Direcciones Futuras
Perfluoroundecanoic acid is a persistent organic pollutant that has been widely produced and used in a range of commercial products since the 1950s . Human exposures to PFASs are nearly ubiquitous globally, but studies that addressed potential health effects of PFASs have only begun to accumulate in recent years . Future research directions include further investigation of the health impacts of PFAS exposure and development of methods for reducing environmental and human exposure .
Propiedades
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoroundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11HF21O2/c12-2(13,1(33)34)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)32/h(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDINRCMMRKXGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F21COOH, C11HF21O2 | |
| Record name | Perfluoro-n-undecanoic acid | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047553 | |
| Record name | Perfluoroundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
-1.65 ± 0.02 [log Psd at 298.15 K (Pa)] | |
| Record name | PFUnA | |
| Source | Suuberg Lab, School of Engineering, Brown University | |
| URL | https://doi.org/10.1021/acs.jced.9b00922 | |
| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |
CAS RN |
2058-94-8 | |
| Record name | Perfluoroundecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2058-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoro-n-undecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoroundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Henicosafluoroundecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B52658.png)